molecular formula C10H12N2O2 B1426877 6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1267218-13-2

6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B1426877
M. Wt: 192.21 g/mol
InChI Key: NPQGPYMETFFTMC-UHFFFAOYSA-N
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Description

6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with potential applications in scientific research. It is also known as DMXB-A, and its molecular formula is C11H13N3O2. This compound has been the subject of extensive research due to its potential therapeutic benefits, particularly in the treatment of cognitive disorders.

Scientific Research Applications

Synthesis and Chemical Derivatives

6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives have been extensively studied in the context of chemical synthesis. For instance, Moustafa (2005) explored the synthesis of various fused and spiro 1,4-benzoxazine derivatives from 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (Moustafa, 2005). This work highlights the versatility of benzoxazine compounds in generating a range of chemical structures.

Biological Activity and Antimicrobial Properties

The biological activity of benzoxazine derivatives has also been investigated. For example, Rudyanto et al. (2014) synthesized benzoxazine and aminomethyl compounds from eugenol and evaluated their biological activity using the brine shrimp lethality test, showing the potential for bioactivity (Rudyanto et al., 2014). Additionally, Shakil et al. (2010) synthesized a series of 1,3-benzoxazines and evaluated them for pesticidal activity, highlighting the potential application of these compounds in pest management (Shakil et al., 2010).

Spectroscopy and Structural Analysis

The structural properties of benzoxazine derivatives have also been a focus of research. Dunkers and Ishida (1995) conducted vibrational assignments of various benzoxazines, providing insights into their molecular structure through spectroscopic analysis (Dunkers & Ishida, 1995).

Potential Therapeutic Applications

In the field of pharmacology, Kuroita et al. (1996) designed and synthesized benzoxazine derivatives as potent serotonin-3 (5-HT3) receptor antagonists, indicating the potential therapeutic applications of these compounds in treating conditions related to serotonin receptors (Kuroita et al., 1996).

properties

IUPAC Name

6-(methylaminomethyl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-5-7-2-3-9-8(4-7)12-10(13)6-14-9/h2-4,11H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQGPYMETFFTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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